Censavudine - 1097733-37-3

Censavudine

Catalog Number: EVT-8355815
CAS Number: 1097733-37-3
Molecular Formula: C12H12N2O4
Molecular Weight: 248.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Censavudine has been used in trials studying the treatment of HIV-1 Infection.
Overview

Censavudine, also known as BMS-986001, is a nucleoside reverse transcriptase inhibitor (NRTI) that has been developed primarily for the treatment of Human Immunodeficiency Virus (HIV) infections. This compound is characterized by its ability to inhibit the reverse transcriptase enzyme, which is essential for the viral replication process. Censavudine has shown promising in vitro activity against various strains of HIV, including HIV-1 and HIV-2, with lower cytotoxicity compared to other similar compounds.

Source and Classification

Censavudine is classified as a small molecule drug and belongs to the category of antiviral medications. It is derived from 5-methyluridine and is synthesized through complex chemical processes that incorporate various functional groups to enhance its efficacy against viral targets. The compound's chemical structure includes an ethynyl group and a hydroxymethyl group, contributing to its biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of censavudine involves several intricate steps starting from commercially available precursors such as 5-methyluridine. The initial step typically involves acetal formation using sulfuric acid and acetaldehyde, leading to the generation of key intermediates. Subsequent reactions include:

  1. Palladium-Catalyzed Coupling Reactions: These are employed to introduce the ethynyl group into the molecular structure.
  2. Claisen Rearrangement: This reaction is crucial for establishing the quaternary stereocenter in the compound.
  3. Purification Steps: After synthesis, various purification techniques such as chromatography are utilized to isolate and purify the final product.
Molecular Structure Analysis

Structure and Data

Censavudine has a molecular formula of C12H12N2O4\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{4} and a molecular weight of approximately 248.23 g/mol. The compound's structure can be described by its InChI key (OSYWBJSVKUFFSU-SKDRFNHKSA-N) and its canonical SMILES representation (CC1=CN(C(=O)NC1=O)C2C=CC(O2)(CO)C#C).

The structural features include:

  • A pyrimidine ring
  • Hydroxymethyl and ethynyl substituents
  • A dioxolane moiety that contributes to its biological activity

These structural elements are critical for its interaction with the reverse transcriptase enzyme .

Chemical Reactions Analysis

Reactions and Technical Details

Censavudine participates in several chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The ethynyl group may undergo reduction to yield alkenes or alkanes, typically facilitated by palladium on carbon catalysts.
  • Substitution Reactions: The hydroxyl group can be replaced with other functional groups under specific conditions using reagents such as sodium hydride and alkyl halides.

These reactions are essential for modifying the compound's properties or synthesizing related analogs .

Mechanism of Action

Censavudine exerts its antiviral effects primarily by inhibiting the reverse transcriptase enzyme, which is vital for HIV replication. By binding to this enzyme, censavudine prevents the conversion of viral RNA into DNA, thereby halting the replication cycle of HIV. The compound has demonstrated effective inhibition with half-maximal effective concentration (EC50) values ranging from 30 nM to 890 nM depending on the viral strain .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Censavudine shows variable solubility in different solvents; it dissolves well in dimethyl sulfoxide (52 mg/mL) and has limited solubility in water (10 mg/mL).
  • Storage Conditions: It should be stored at temperatures between 2°C to 8°C in a desiccated environment.
  • LogP Value: The compound has a LogP value of -0.7, indicating its hydrophilicity.

These properties are significant for formulation development and understanding its pharmacokinetics .

Applications

Censavudine is primarily investigated for its use in treating HIV infections. Its mechanism as a reverse transcriptase inhibitor positions it alongside other antiretroviral therapies. Additionally, ongoing research explores its potential applications in treating other viral infections and possibly certain cancers due to its action on reverse transcriptase enzymes involved in cellular replication processes .

As clinical trials progress, particularly those focusing on progressive supranuclear palsy, further applications may emerge based on its biochemical interactions and efficacy profiles.

Historical Development and Nomenclature of Censavudine

Evolution from Festinavir: Rationale for Rebranding and Patent Considerations

Censavudine entered scientific literature under the nonproprietary name Festinavir, a designation reflecting its structural relationship to stavudine (d4T) within the nucleoside reverse transcriptase inhibitor class. By 2013, a strategic rebranding initiative led to the adoption of the International Nonproprietary Name (INN) Censavudine. This critical change was driven by nomenclature regulations and therapeutic classification clarity requirements. The suffix "-navir" is internationally reserved for HIV protease inhibitors (e.g., Saquinavir, Lopinavir). Retention of "Festinavir" risked misclassification of this reverse transcriptase inhibitor, potentially causing clinical confusion or regulatory misalignment. The World Health Organization formally ratified "Censavudine" in its List 110 of Proposed International Nonproprietary Names, thereby resolving this pharmacological categorization conflict [1] [4].

Patent documentation reflects this transition. Early intellectual property filings utilized "Festinavir" or the code BMS-986001, while subsequent patents and clinical trial registrations systematically adopted "Censavudine." This rebranding required coordinated updates across global patent portfolios, regulatory dossiers, and scientific communications to ensure consistency without disrupting ongoing research or licensing agreements. The compound’s alternative designations (4'-ethynylstavudine, OBP-601, TPN-101) persist in specific contexts, reflecting developmental phases or regional licensing distinctions [3] [4] [6].

Table: Nomenclature Evolution of Censavudine

DesignationContext of UseDevelopmental Phase
FestinavirEarly research & initial patentsPreclinical to Phase II (HIV)
BMS-986001Bristol Myers Squibb development codePhase II (HIV)
OBP-601Oncolys BioPharma designationLicensing transition
Censavudine (INN)Post-2013 scientific & regulatory documentsCurrent R&D (Neurodegeneration)
TPN-101Transposon Therapeutics development codePhase II (Neurodegeneration)

Collaborative Development Trajectory: Yale University, Bristol Myers Squibb, and Oncolys BioPharma

The compound’s development exemplifies cross-sectoral collaboration. Yale University pioneered the molecular design and early antiviral characterization of 4'-ethynylstavudine, leveraging modifications to stavudine’s sugar moiety to enhance efficacy and resistance profiles. In 2006, Oncolys BioPharma (then named Oncolys Inc.) secured exclusive global rights from Yale, aiming to advance the compound through clinical development for HIV treatment [6].

Oncolys progressed the candidate through Phase 1 and initiated Phase 2b trials under the designation OBP-601. In 2010, strategic sublicensing transferred primary development responsibilities to Bristol Myers Squibb, which rebranded the compound BMS-986001. Bristol Myers Squibb conducted a randomized Phase 2b trial (NCT01499199) evaluating the efficacy of once-daily Censavudine (400 mg) combined with lamivudine and efavirenz in treatment-naïve HIV-1 patients. Results demonstrated virologic suppression in 89% of subjects at 48 weeks, validating its potent antiviral activity [1] [6] [9].

Despite promising efficacy, Bristol Myers Squibb discontinued HIV-focused development due to market saturation with established therapies. Oncolys subsequently reclaimed rights and pursued repurposing opportunities. In 2019, Oncolys executed an exclusive worldwide license agreement with Transposon Therapeutics, a biotechnology company specializing in reverse transcriptase inhibitors for neurodegeneration. This agreement, valued at over $300 million in milestones, positioned Transposon to advance Censavudine (now designated TPN-101) for age-related inflammatory and neurological disorders [4] [5] [6].

Table: Key Organizations in Censavudine Development

OrganizationRoleKey Contribution
Yale UniversityOriginatorMolecular design & early virology studies
Oncolys BioPharmaInitial licensee (2006)Phase 1/2a trials; sublicense to BMS
Bristol Myers SquibbClinical development partner (2010–2015)Phase 2b trial completion (HIV)
Transposon TherapeuticsCurrent developer (2019–present)Repurposing for neurodegeneration

Chronology of Key Patents and Intellectual Property Milestones

Censavudine’s intellectual property landscape spans foundational composition-of-matter claims, method-of-use patents for antiviral applications, and pioneering extensions into neurodegenerative therapeutics. The timeline below synthesizes key milestones from publicly available patent data:

  • 2005–2006: Yale University researchers file core patents covering 4′-ethynyl-2′,3′-didehydro-3′-deoxythymidine (Festinavir/Censavudine) as novel chemical entities with antiretroviral activity. These granted claims formed the basis for Oncolys’s exclusive license [6] [10].
  • 2010: Oncolys sublicenses global rights (excluding Japan, Taiwan, South Korea) to Bristol Myers Squibb. Patent assignments reflect BMS’s control over manufacturing processes and HIV-specific formulations during their Phase 2 program [1] [6].
  • 2015–2018: Post-discontinuation in HIV, Oncolys files new method-of-use patents exploring non-antiviral applications. These include claims targeting LINE-1 reverse transcriptase inhibition for modulating inflammation [6] [7].
  • 2020: Transposon Therapeutics secures foundational patents (WO2020154656A1, US11793814B2) covering Censavudine for treating age-associated inflammation and neurodegenerative diseases. Claims specifically enumerate Alzheimer’s disease, amyotrophic lateral sclerosis, frontotemporal dementia, Aicardi-Goutières syndrome, and progressive supranuclear palsy. These patents emphasize Censavudine’s unique potency in suppressing cytoplasmic L1 cDNA accumulation and downstream interferon-I responses in senescent cells [2] [7] [10].
  • 2023–2025: Continued IP expansion by Transposon includes formulations optimized for blood-brain barrier penetration and combination therapies with tau protein aggregation inhibitors or β-amyloid clearance agents. Patent applications explicitly reference Censavudine’s efficacy in reversing SASP phenotypes in neuronal models [7] [10].

Table: Developmental Phase Transitions Linked to Intellectual Property

PhaseIndication FocusKey Patents/Events
PreclinicalHIV-1 & HIV-2Yale composition patents (2006)
Phase 2 (HIV)HIV-1 infectionBMS sublicense (2010); Phase 2b completion (2015)
RepurposingNeurodegenerationOncolys→Transposon license (2019)
Phase 2 (CNS)ALS, PSP, FTD, AGSWO2020154656A1 (2020); US11793814B2 (2023)

The intellectual property strategy underscores a deliberate pivot from virology to neurology, leveraging the compound’s mechanism against endogenous reverse transcriptase activity in age-related pathologies. Current patent exclusivity supports clinical development through at least 2040 in major jurisdictions [2] [6] [10].

Properties

CAS Number

1097733-37-3

Product Name

Censavudine

IUPAC Name

1-[(2R,5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

InChI

InChI=1S/C12H12N2O4/c1-3-12(7-15)5-4-9(18-12)14-6-8(2)10(16)13-11(14)17/h1,4-6,9,15H,7H2,2H3,(H,13,16,17)/t9-,12+/m1/s1

InChI Key

OSYWBJSVKUFFSU-SKDRFNHKSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)(CO)C#C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)(CO)C#C

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@](O2)(CO)C#C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.